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molecular formula C11H8ClN5 B1401614 4-((4-Amino-6-chloropyrimidin-2-yl)amino)benzonitrile CAS No. 1398507-08-8

4-((4-Amino-6-chloropyrimidin-2-yl)amino)benzonitrile

Cat. No. B1401614
M. Wt: 245.67 g/mol
InChI Key: WIFUACDBVMFQGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08653266B2

Procedure details

1900 ml of phosphorus oxychloride was added to a reaction vessel, to this was added 190 g of 4-(4-amino-6-hydroxypyrimidin-2-ylamino)benzonitrile under stirring at RT. The reaction mass was slowly heated to 80-85° C. and maintained at the same temperature for 16-18 hr. After completion of the reaction, phosphorous oxychloride was distilled off and stripped with 950 ml of ethyl acetate. 1900 ml of chilled water was slowly added to the reaction mass and its pH was adjusted to 9-10 with 950 ml of 50% aqueous potassium carbonate. The solid was filtered and dried under vacuum at 55-60° C. overnight.
Quantity
190 g
Type
reactant
Reaction Step One
Quantity
1900 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[C:6](O)[N:5]=[C:4]([NH:9][C:10]2[CH:17]=[CH:16][C:13]([C:14]#[N:15])=[CH:12][CH:11]=2)[N:3]=1.P(Cl)(Cl)([Cl:20])=O>>[NH2:1][C:2]1[CH:7]=[C:6]([Cl:20])[N:5]=[C:4]([NH:9][C:10]2[CH:17]=[CH:16][C:13]([C:14]#[N:15])=[CH:12][CH:11]=2)[N:3]=1

Inputs

Step One
Name
Quantity
190 g
Type
reactant
Smiles
NC1=NC(=NC(=C1)O)NC1=CC=C(C#N)C=C1
Step Two
Name
Quantity
1900 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
under stirring at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mass was slowly heated to 80-85° C.
TEMPERATURE
Type
TEMPERATURE
Details
maintained at the same temperature for 16-18 hr
Duration
17 (± 1) h
DISTILLATION
Type
DISTILLATION
Details
was distilled off
ADDITION
Type
ADDITION
Details
1900 ml of chilled water was slowly added to the reaction mass and its pH
FILTRATION
Type
FILTRATION
Details
The solid was filtered
CUSTOM
Type
CUSTOM
Details
dried under vacuum at 55-60° C. overnight
Duration
8 (± 8) h

Outcomes

Product
Name
Type
Smiles
NC1=NC(=NC(=C1)Cl)NC1=CC=C(C#N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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